REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[O:10]C(C)(C)CN=2)[CH:6]=[CH:7][CH:8]=1.C([Li])C[CH2:18][CH3:19].C(I)C.[Cl-].[NH4+].[O:26]1CCCC1>Cl.O.CO>[CH2:18]([C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[C:9]([OH:10])=[O:26])[CH3:19] |f:3.4|
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-(3-methoxyphenyl)-5,5-dimethyloxazoline
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Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1OC(CN1)(C)C
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Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
overhead stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L, 4-necked round-bottom flask equipped with addition funnel
|
Type
|
CUSTOM
|
Details
|
nitrogen purge
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours at -45° to -30° C
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to -45° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at -45° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted several times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oily solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated again
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled on ice, solids
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10% aq. sodium hydroxide/methylene chloride
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid which
|
Type
|
CUSTOM
|
Details
|
was air-dried at room temperature (53 g)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |